BENGHE Foundational & Exploratory

Check Availability & Pricing

physiological function of Epiandrosterone
sulfate in the brain

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: Epiandrosterone sulfate
CAS No.: 977-35-5
Cat. No.: B607343
Get Quote
. J

An In-depth Technical Guide on the Physiological Function of Dehydroepiandrosterone
Sulfate (DHEAS) in the Brain

Disclaimer: This technical guide focuses on the physiological functions of
Dehydroepiandrosterone Sulfate (DHEAS). The initial request specified "Epiandrosterone
sulfate"; however, the available scientific literature overwhelmingly pertains to DHEAS, a
distinct and extensively studied neurosteroid. Epiandrosterone is a metabolite of DHEA, but its
sulfated form is not a prominent subject of research in neuroscience. It is presumed that the
intended subject of this in-depth guide was the functionally significant and widely researched
DHEAS.

Introduction

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant
circulating steroid hormones in humans.[1][2] While largely produced by the adrenal glands,
both DHEA and DHEAS are also synthesized de novo in the central nervous system (CNS),
earning them the classification of "neurosteroids".[1][2][3] Brain concentrations of these
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steroids can be significantly higher than in the periphery, suggesting a crucial role in neural
function independent of peripheral endocrine signaling.[4][5]

DHEAS, the more stable and abundant form, readily crosses the blood-brain barrier and exerts
a wide range of effects within the CNS.[6][7] It is a potent modulator of several key
neurotransmitter systems and has been implicated in neuroprotection, neurogenesis, cognitive
enhancement, and the regulation of mood and emotional responses.[1][3][8] Its levels naturally
decline with age, a phenomenon that has been correlated with age-related cognitive decline
and increased vulnerability to neurodegenerative diseases.[9][10]

This technical guide provides a comprehensive overview of the physiological functions of
DHEAS in the brain, intended for researchers, scientists, and drug development professionals.
It details the neurosteroid's biosynthesis and metabolism, its mechanisms of action at the
receptor and signaling pathway levels, and its impact on broader neurological processes. The
guide includes summaries of quantitative data, detailed experimental protocols from key
studies, and visualizations of critical pathways and workflows.

Biosynthesis and Metabolism of DHEAS in the Brain

The presence of DHEAS in the brain is attributable to both uptake from peripheral circulation
and local synthesis within the CNS.[1][6]

2.1 De Novo Synthesis

Brain cells, particularly astrocytes and neurons, possess the necessary enzymatic machinery to
synthesize DHEA from cholesterol.[11][12] The pathway is as follows:

o Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to
pregnenolone by the enzyme CYP11A1 (cytochrome P450 side-chain cleavage).[13]

e Pregnenolone to DHEA: Pregnenolone is then converted to DHEA by a single enzyme,
cytochrome P450c17, which catalyzes two sequential reactions: 17a-hydroxylation and the
17,20-lyase reaction.[1] The expression of P450c17 in astrocytes and neurons is strong
evidence for the brain's capacity for de novo DHEA synthesis.[1][12]

 DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by
the action of sulfotransferase enzymes (SULTSs), primarily SULT2A1.[1][14]
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o DHEAS to DHEA: The reverse reaction, the hydrolysis of DHEAS back to DHEA, is
catalyzed by the enzyme steroid sulfatase (STS).[1][15]

This local production and interconversion allow for precise spatial and temporal control of
neurosteroid levels within specific brain regions, independent of fluctuating peripheral

concentrations.
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Biosynthesis and Interconversion of DHEA and DHEAS.

Neurophysiological Functions and Mechanisms of
Action

DHEAS exerts its influence on the brain primarily through non-genomic mechanisms, directly
modulating the function of several key ligand-gated ion channels and signaling pathways.[8]
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3.1 Modulation of Neurotransmitter Receptors

o GABA-A Receptor: One of the most well-characterized actions of DHEAS is its role as a
negative allosteric modulator of the GABA-A receptor.[16][17][18] It binds to a site on the
receptor complex, distinct from the GABA binding site, reducing the receptor's sensitivity to
GABA.[17][18] This inhibition of GABAergic neurotransmission decreases chloride influx,
leading to reduced neuronal hyperpolarization and an overall increase in neuronal
excitability.[17][19] Studies suggest DHEAS may act via the picrotoxin site or stabilize a
novel non-conducting state of the receptor.[18][20]

o NMDA Receptor: The interaction of DHEAS with the N-methyl-D-aspartate (NMDA) receptor
is more complex. While some studies show weak direct modulatory effects, a significant
mechanism appears to be indirect.[21] DHEAS has been shown to potentiate NMDA
receptor activity and NMDA-induced pain behaviors.[22] This effect is often mediated
through the sigma-1 (ol) receptor, which, when activated by DHEAS, can enhance NMDA
receptor function.[1][22]

» Sigma-1 (01) Receptor: DHEAS acts as an agonist at the ol receptor, an intracellular
chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.
[1][21] This interaction is implicated in many of DHEAS's neuroprotective and
neuromodulatory effects, including the enhancement of NMDA receptor signaling and the
regulation of intracellular calcium.[1][22]
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DHEAS Modulation of GABA-A and NMDA Receptors.

3.2 Intracellular Signaling Pathways

o Akt Signaling Pathway: DHEAS influences the Akt (Protein Kinase B) signaling pathway,
which is central to cell survival and apoptosis. Interestingly, its effects can be contrary to
those of its precursor, DHEA. One study found that while DHEA activated Akt and decreased
apoptosis in neural precursors, DHEAS decreased activated Akt levels and increased
apoptosis.[23] This suggests a complex regulatory role during neurogenesis where the
balance between DHEA and DHEAS could be critical.
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o PKC and PKA Pathways: DHEAS can enhance NMDA receptor function by increasing the
phosphorylation of its subunits, such as NR1. This process involves the activation of protein
kinase C (PKC) and protein kinase A (PKA), demonstrating a link between the neurosteroid
and these crucial intracellular signaling cascades.[22]

o Anti-Inflammatory Pathways: DHEAS exhibits significant anti-inflammatory and
neuroprotective properties. It can reduce neuroinflammation by inhibiting the expression of
matrix metalloproteinase-9 (MMP-9) in astrocytes challenged with inflammatory mediators
like bradykinin.[9] This action involves blocking the activation of upstream signaling
molecules such as ERK1/2 and Akt.[9] Furthermore, DHEAS has been shown to modulate
the synthesis of cytokines like Interleukin-6 (IL-6), a key player in neuroinflammatory
responses.[7]

3.3 Cellular and Systemic Effects

o Neurogenesis and Neuroprotection: DHEAS plays a vital role in the development and
protection of the nervous system. It has been shown to enhance the survival of neurons and
glial cells in culture.[24] In vivo, DHEA(S) can stimulate neurogenesis in the hippocampus,
promote the survival of newly formed neurons, and counteract the suppressive effects of
stress hormones like corticosterone on this process.[25][26] Its neuroprotective effects
extend to shielding neurons from various insults, including excitotoxicity and inflammation.[1]

[3]071€]

 Memory and Cognition: A substantial body of evidence from animal studies demonstrates the
memory-enhancing effects of DHEAS.[8][24][27] Post-training administration of DHEAS has
been shown to improve memory retention in tasks such as active and passive avoidance.[24]
[27] These effects are dose-dependent, often showing a typical inverted U-shaped curve.[27]
The mechanism is thought to involve the modulation of neuronal excitability and synaptic
plasticity in key memory circuits, such as the hippocampus.[1][28]

e Mood and Anxiety: The role of DHEAS in mood and anxiety is complex, with some studies
suggesting anxiolytic properties while others report conflicting results.[8][29] Research in
humans has found a significant inverse association between DHEAS levels and measures of
anxiety sensitivity and negative affect.[30] Conversely, lower levels of DHEAS have been
observed in female patients with major depression, particularly when accompanied by
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severe anxiety.[31] These findings suggest that DHEAS is an important factor in the
neurobiology of mood and stress-related disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the effects
of DHEAS.

Table 1: Receptor Interaction and Electrophysiological Effects

Receptor/Chan

Parameter | Preparation Value Reference
he
Cultured
GABA-induced Ventral
ICso 13+ 3 uM [17]
Currents Mesencephalo
n Neurons
o o [EBH]muscimol Rat Brain High uM
Binding Inhibition O ) [17]
Binding Membranes concentrations

| Binding Inhibition| [3*S]TBPS Binding | Rat Cerebral Cortical Membranes | Competitive
Inhibition |[18] |

Table 2: Behavioral Effects in Rodents
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Administration Effective Dose

Effect Animal Model Reference
Route Range
Memory . Intracerebrove 162 ng/mouse
Mice (FAAT?) . . [27]
Enhancement ntricular (i.c.v.) (peak effect)
Memory ] Subcutaneous 700 p g/mouse
Mice (FAATY) [27]
Enhancement (s.c.) (peak effect)
o o Mice (Elevated N DHEA: 5 ug/kg
Anxiolytic Activity Not specified [29]
Plus Maze) to 1.0 mg/kg

Potentiation of Mice (NMDA-

) ] Intrathecal (i.t.) Not specified [22]
Pain induced)

IFAAT: Footshock Active Avoidance Training

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a
framework for replication and further investigation.

5.1 Protocol: Electrophysiological Recording of DHEAS on GABA-A Receptors

o Objective: To measure the effect of DHEAS on GABA-induced chloride currents in cultured
neurons using whole-cell patch-clamp electrophysiology.

o Methodology:

o Cell Culture: Primary neurons are cultured from the ventral mesencephalon of embryonic
rats on poly-L-lysine-coated glass coverslips.

o Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier. The
external solution contains standard physiological saline (e.g., NaCl, KCI, CaClz, MgClz,
glucose, HEPES). The internal pipette solution contains a chloride salt (e.g., CsCl) to
isolate chloride currents, along with EGTA and HEPES.

o Recording Procedure: A neuron is selected, and a high-resistance seal (>1 GQ) is formed
between the patch pipette and the cell membrane. The membrane is then ruptured to
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achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of
-60 mV.

o Drug Application: GABA (e.g., 10 uM) is applied to the cell via a perfusion system to elicit
an inward chloride current. Once a stable baseline response to GABA is established,
DHEAS is co-applied with GABA at varying concentrations (e.g., 1 uM to 100 uM).

o Data Analysis: The peak amplitude of the GABA-induced current is measured before and
during the application of DHEAS. The percentage of inhibition is calculated, and a
concentration-response curve is generated to determine the ICso value for DHEAS.

» Reference: Adapted from Majewska et al. (1990).[17]
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Workflow for Patch-Clamp Electrophysiology Experiment.

5.2 Protocol: Assessment of Memory Enhancement in Mice
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o Objective: To determine if post-training administration of DHEAS enhances memory retention
using a footshock active avoidance task.

o Methodology:
o Animals: Male mice are used for the experiment.

o Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild
footshock.

o Training (Day 1): A mouse is placed in the shuttle box. A conditioned stimulus (CS), such
as a light or tone, is presented for a few seconds, followed by the unconditioned stimulus
(US), a mild footshock (e.g., 0.2 mA). The mouse can avoid the shock by moving to the
other chamber during the CS presentation. Each mouse undergoes a set number of trials
(e.g., 10 trials). "Weakly trained" mice, which do not meet a stringent acquisition criterion,
are often selected to avoid ceiling effects.

o Drug Administration: Immediately after the training session (within 2 minutes), mice are
injected with either vehicle or DHEAS at various doses via the desired route (e.g.,
intracerebroventricular or subcutaneous).

o Retention Test (Day 2 or later): The mouse is returned to the apparatus, and the CS is
presented without the US for a set number of trials. The number of successful avoidances
(crossing to the other side during the CS) is recorded as a measure of memory retention.

o Data Analysis: The mean number of avoidances in the retention test is compared between
the vehicle-treated group and the different DHEAS-treated groups using statistical tests
like ANOVA followed by post-hoc tests.

» Reference: Adapted from Flood et al. (1988).[27]

Conclusion and Future Directions

Dehydroepiandrosterone sulfate (DHEAS) is a multifaceted neurosteroid with profound
effects on brain physiology. Its primary mechanisms of action, centered on the allosteric
modulation of GABA-A and NMDA receptors, position it as a critical regulator of neuronal
excitability, synaptic plasticity, and cellular resilience. The functional outcomes of these actions
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—including neuroprotection, enhanced memory, and mood regulation—underscore its
importance in maintaining brain health throughout the lifespan.

For drug development professionals, DHEAS and its signaling pathways present compelling
targets. The development of selective modulators that mimic or enhance the beneficial effects
of DHEAS could offer novel therapeutic strategies for a range of conditions, including:

o Neurodegenerative Diseases: Leveraging its neuroprotective and anti-inflammatory
properties could be beneficial in diseases like Alzheimer's, where inflammation and neuronal
loss are key features.[4][5][10]

o Cognitive Aging: DHEAS supplementation or the use of mimetics could potentially mitigate
age-related cognitive decline.[32]

e Mood and Anxiety Disorders: Targeting the DHEAS-GABA-A receptor interaction may
provide new avenues for treating depression and anxiety, particularly in populations with
documented DHEAS deficiencies.[30][31]

Future research should focus on elucidating the precise binding sites of DHEAS on its target
receptors, further mapping the downstream signaling cascades, and understanding the
differential effects of DHEAS versus DHEA in specific neuronal populations. Clinical trials are
needed to rigorously evaluate the therapeutic potential and safety of DHEA(S) supplementation
for CNS disorders, moving beyond preclinical findings to establish clear clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and
DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Dehydroepiandrosterone--a neurosteroid - PubMed [pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.mdpi.com/2227-9059/13/2/432
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://www.researchgate.net/publication/11612946_Role_of_pregnenolone_dehydroepiandrosterone_and_their_sulfate_esters_on_learning_and_memory_in_cognitive_aging
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://www.benchchem.com/product/b607343?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725024/
https://pubmed.ncbi.nlm.nih.gov/11281367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

3. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and
DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nim.nih.gov]

4. mdpi.com [mdpi.com]

5. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Ap Toxicity and
Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC
[pmc.ncbi.nlm.nih.gov]

6. Dehydroepiandrosterone: a neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to
interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC
[pmc.ncbi.nlm.nih.gov]

8. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects
on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nim.nih.gov]

9. Neuroprotective Effects of Dehydroepiandrosterone Sulfate Through Inhibiting Expression
of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate in Alzheimer's Disease: A
Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. Dehydroepiandrosterone: biosynthesis and metabolism in the brain - PubMed
[pubmed.ncbi.nim.nih.gov]

13. journals.plos.org [journals.plos.org]

14. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of
Action in Neuroprotection and Neuroinflammation [mdpi.com]

16. The neurosteroid dehydroepiandrosterone sulfate is an allosteric antagonist of the
GABAA receptor - PubMed [pubmed.ncbi.nim.nih.gov]

17. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an
antagonist of the GABAA receptor - PubMed [pubmed.nchbi.nlm.nih.gov]

18. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A)
receptor complex reveals that it may act via the picrotoxin site - PubMed
[pubmed.ncbi.nim.nih.gov]

19. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit
the al33y2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19063914/
https://pubmed.ncbi.nlm.nih.gov/19063914/
https://www.mdpi.com/2227-9059/13/2/432
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pubmed.ncbi.nlm.nih.gov/24704258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pubmed.ncbi.nlm.nih.gov/10567728/
https://pubmed.ncbi.nlm.nih.gov/10567728/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://academic.oup.com/endo/article/140/2/880/2990665
https://pubmed.ncbi.nlm.nih.gov/9927319/
https://pubmed.ncbi.nlm.nih.gov/9927319/
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0089727
https://pubmed.ncbi.nlm.nih.gov/22145821/
https://pubmed.ncbi.nlm.nih.gov/22145821/
https://www.mdpi.com/1424-8247/18/7/945
https://www.mdpi.com/1424-8247/18/7/945
https://pubmed.ncbi.nlm.nih.gov/1964106/
https://pubmed.ncbi.nlm.nih.gov/1964106/
https://pubmed.ncbi.nlm.nih.gov/1661387/
https://pubmed.ncbi.nlm.nih.gov/1661387/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]

20. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit
the a 1 3 3y 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed
[pubmed.ncbi.nim.nih.gov]

21. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as
neuroactive neurosteroids - PMC [pmc.ncbi.nim.nih.gov]

22. An increase in spinal dehydroepiandrosterone sulfate (DHEAS) enhances NMDA-
induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1
receptor - PubMed [pubmed.nchbi.nlm.nih.gov]

23. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis
during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed
[pubmed.ncbi.nim.nih.gov]

24. Effects of dehydroepiandrosterone and its sulfate on brain tissue in culture and on
memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat,
promotes survival of newly formed neurons and prevents corticosterone-induced
suppression - PubMed [pubmed.ncbi.nim.nih.gov]

26. researchgate.net [researchgate.net]

27. Dehydroepiandrosterone and its sulfate enhance memory retention in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

28. Peripheral steroid sulfatase inhibition potentiates improvement of memory retention for
hippocampally administered dehydroepiandrosterone sulfate but not pregnenolone sulfate -
PubMed [pubmed.nchi.nlm.nih.gov]

29. Dehydroepiandrosterone is an anxiolytic in mice on the plus maze - PubMed
[pubmed.ncbi.nim.nih.gov]

30. The association of dehydroepiandrosterone and dehydroepiandrosterone sulfate with
anxiety sensitivity and electronic diary negative affect among smokers with and without
posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

31. Testosterone and dehydroepiandrosterone sulfate in female anxious and non-anxious
major depression - PubMed [pubmed.ncbi.nim.nih.gov]

32. researchgate.net [researchgate.net]

To cite this document: BenchChem. [physiological function of Epiandrosterone sulfate in the
brain]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607343/docs#physiological-function-of-
epiandrosterone-sulfate-in-the-brain]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC34265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC34265/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/2952220/
https://pubmed.ncbi.nlm.nih.gov/2952220/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://www.researchgate.net/publication/11195400_Dehydroepiandrosterone_DHEA_stimulates_neurogenesis_in_the_hippocampus_of_the_rat_promotes_survival_of_newly_formed_neurons_and_prevents_corticosterone-induced_suppression_DHEA_in_hippocampus
https://pubmed.ncbi.nlm.nih.gov/2968827/
https://pubmed.ncbi.nlm.nih.gov/2968827/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/7911573/
https://pubmed.ncbi.nlm.nih.gov/7911573/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://www.researchgate.net/publication/11612946_Role_of_pregnenolone_dehydroepiandrosterone_and_their_sulfate_esters_on_learning_and_memory_in_cognitive_aging
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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